
4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is notable for its intricate structure, which includes multiple functional groups such as bromine, chlorine, and carbonyl groups. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the hydrazone: This step involves the reaction of 3-chloro-2-methylaniline with an appropriate carbonyl compound to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride to introduce the oxoacetyl group.
Bromination: The aromatic ring is brominated using a brominating agent such as bromine or N-bromosuccinimide.
Coupling Reaction: Finally, the brominated intermediate is coupled with 2-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than large-scale applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound
Properties
CAS No. |
882037-72-1 |
|---|---|
Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c1-13-17(25)7-4-8-19(13)28-21(30)22(31)29-27-12-14-11-15(24)9-10-20(14)33-23(32)16-5-2-3-6-18(16)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
YHYACRRXELTTIS-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


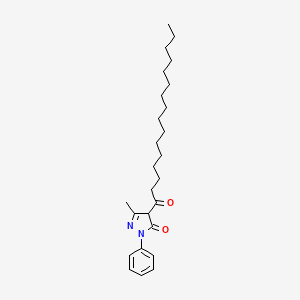


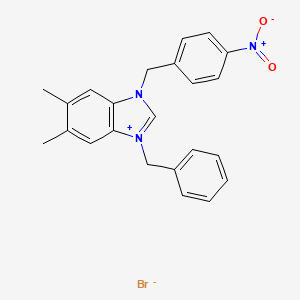
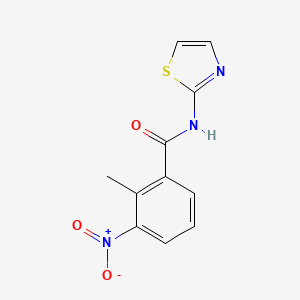
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
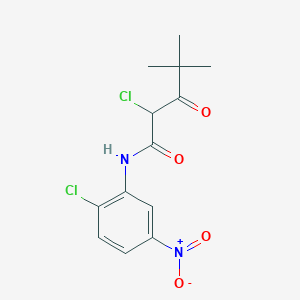

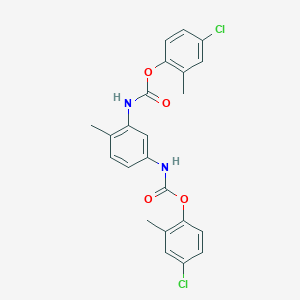


![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)
![Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)

